7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
Apigenin-7-O-sophroside is a naturally occurring flavonoid glycoside, specifically a derivative of apigenin. It is found in various plants and is known for its potential health benefits. The compound has a molecular formula of C27H30O15 and a molar mass of 594.52 g/mol . Apigenin-7-O-sophroside is recognized for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sophroside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to apigenin under mild conditions. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of apigenin-7-O-sophroside can be achieved through biotechnological approaches, such as microbial fermentation. This method involves the use of genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Apigenin-7-O-sophroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of apigenin-7-O-sophroside, such as its oxidized, reduced, and substituted forms .
Scientific Research Applications
Apigenin-7-O-sophroside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of apigenin-7-O-sophroside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Anticancer Activity: Apigenin-7-O-sophroside induces apoptosis, inhibits cell proliferation, and suppresses metastasis by modulating signaling pathways like PI3K/Akt, MAPK/ERK, and NF-κB.
Comparison with Similar Compounds
Apigenin-7-O-sophroside is compared with other similar compounds, highlighting its uniqueness:
Apigenin-7-O-glucoside: Similar in structure but differs in the sugar moiety attached to apigenin.
Vitexin (Apigenin-8-C-glucoside): Another glycoside of apigenin with a different glycosylation position.
Rhoifolin (Apigenin-7-O-neohesperidoside): Contains a different disaccharide unit compared to sophroside.
These comparisons emphasize the unique structural features and biological activities of apigenin-7-O-sophroside, making it a valuable compound for further research and application.
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAISBPLGVOOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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